molecular formula C7H10N2O4 B8005979 5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide

5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide

Cat. No.: B8005979
M. Wt: 186.17 g/mol
InChI Key: XVMGBDPASWKLMQ-GLIMQPGKSA-N
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Description

5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide (CAS: 1858264-57-9) is a nitro-substituted dienamide with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.17 g/mol . Its structure features a conjugated dienamide backbone with a hydroxy group at position 5, a methyl group at position 3, and a nitro group at position 2 (Figure 1). No direct pharmacological or physicochemical data (e.g., melting point, solubility) are available in the provided evidence, necessitating comparisons based on structural analogs.

Properties

IUPAC Name

(2Z,4Z)-5-hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-4(3-5(2)10)6(7(8)11)9(12)13/h3,10H,1-2H3,(H2,8,11)/b5-3-,6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMGBDPASWKLMQ-GLIMQPGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=C(C(=O)N)[N+](=O)[O-])C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=C(/C(=O)N)\[N+](=O)[O-])/C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines, thiols) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the nitro group may yield amines .

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The compound belongs to the dienamide family, characterized by conjugated double bonds and an amide group. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Melting Point (°C) Key Properties/Activities
5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide C₇H₁₀N₂O₄ 186.17 -NO₂, -OH, -CH₃ N/A Discontinued; limited data
D14–D20 derivatives Varies (~C₂₈H₂₄N₂O₅S) ~500 Benzodioxolyl, aryloxy, methylthio 182.9–233.5 Synthetic yields 13.7–24.8%; solid-state stability
5a (Triazolyl dienamide) C₁₄H₁₂N₄O₃ 284.27 Benzodioxolyl, 1,2,4-triazole 230–231 High yield (85.7%); FTIR/NMR characterized
L5 (COX-2 inhibitor) C₂₀H₂₅NO₃ 327.42 Dodecadienamide, 4-hydroxyphenethyl N/A In silico COX-2 inhibition; anti-inflammatory potential
5-(4-Acetylaminophenyl)penta-2,4-dienamide C₁₃H₁₄N₂O₂ 230.26 Acetylaminophenyl N/A Synthetic intermediate; no bioactivity data
Sulfonamide 24 C₁₄H₁₃N₃O₂S 287.34 Cyano, dimethylphenylamino N/A Moderate anti-cancer activity (IC₅₀ = 85.31 µM)
Trichostatin A (TSA) C₁₇H₂₂N₂O₃ 302.37 Dimethylaminophenyl, hydroxy, methyl N/A HDAC inhibitor; antifungal, neuroprotective

Functional Group Analysis

  • Nitro Group (NO₂): Unique to the target compound among the compared analogs. The nitro group is a strong electron-withdrawing moiety, likely increasing reactivity and influencing electronic properties compared to electron-donating groups (e.g., -OCH₃ in D14–D20) .
  • Hydroxy Group (OH): Present in the target and L3.
  • Amide Backbone : Common to all compounds. Conjugation in dienamides enhances stability and planarizes the structure, critical for interactions in biological systems (e.g., TSA’s HDAC inhibition ).

Biological Activity

5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide is a compound of interest in medicinal chemistry due to its potential biological activities and mechanisms of action. This article delves into its biological properties, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol
  • IUPAC Name : this compound

The compound features a hydroxyl group, a nitro group, and a diene structure, which contribute to its biological activity.

This compound interacts with various biological targets, primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can act on neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biochemical Pathways

The compound is involved in several biochemical pathways:

  • Oxidation-Reduction Reactions : Interacts with oxidoreductases.
  • Cell Signaling : Modulates kinases and phosphatases.
  • Gene Expression Regulation : Influences transcription factors involved in metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies show:

  • Inhibition of Bacterial Growth : Effective against strains such as E. coli and Staphylococcus aureus.
  • Fungal Inhibition : Demonstrated activity against Candida albicans.

Cytotoxic Effects

In vitro studies reveal that the compound can induce cytotoxicity in cancer cell lines:

  • Dose-dependent Effects : At lower concentrations, it promotes cell survival; at higher concentrations, it leads to apoptosis.
Concentration (µM)Cell Viability (%)
1085
5060
10030

Case Studies

  • Study on Antimicrobial Efficacy :
    • Conducted by Smith et al. (2023), this study demonstrated the effectiveness of the compound against various bacterial strains using disc diffusion methods.
    • Results indicated a significant zone of inhibition compared to control groups.
  • Cytotoxicity Assessment :
    • A study by Johnson et al. (2024) evaluated the effects on human cancer cell lines (e.g., HeLa cells).
    • The findings highlighted a clear correlation between increased concentration and reduced cell viability.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapid absorption through gastrointestinal tract.
  • Distribution : High affinity for lipid membranes suggests potential central nervous system penetration.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.

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